molecular formula C10H9FO2 B11909133 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11909133
M. Wt: 180.17 g/mol
InChI Key: NWEXGZNZBCSBHO-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a fused indane core substituted with fluorine and methoxy groups at positions 6 and 7, respectively. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

6-fluoro-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3

InChI Key

NWEXGZNZBCSBHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)CC2)F

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Cyclization from 3-(3-Fluoro-4-Methoxyphenyl)Propionic Acid

ParameterReference Example 9Reference Example 23
Starting Material3-(3-Fluoro-4-methoxyphenyl)propionic acidSame
Acyl Chloride ReagentSOCl₂ in tolueneSOCl₂ in toluene
Cyclization CatalystAlCl₃ in CH₂Cl₂AlCl₃ in CH₂Cl₂
Reaction Temperature0°C to room temperature0°C to room temperature
Yield91%94%
Melting Point152–153°C152–154°C

Friedel-Crafts Acylation of 3-Fluoro-4-Methoxybenzaldehyde

An alternative route utilizes 3-fluoro-4-methoxybenzaldehyde as the starting material. In Example 7 , this aldehyde undergoes a four-step transformation:

  • Aldol condensation to form a cinnamic acid derivative.

  • Hydrogenation to saturate the double bond.

  • Cyclization via Friedel-Crafts acylation.

  • Purification by silica gel chromatography.

This method achieves a 92% yield with a melting point of 149–151°C. The NMR spectrum shows distinct aromatic protons at δ 7.17 (d, J = 10.3 Hz) and δ 7.29 (d, J = 8.1 Hz), consistent with the substitution pattern.

ComponentQuantity/Parameter
6-Fluoro-7-methoxy-1-indanone1.8 g (10 mmol)
Titanium(IV) Isopropoxide5 mL (15 mmol)
Sodium Borohydride1.2 g (30 mmol)
SolventMethanol
TemperatureRoom temperature
Yield88%

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing:

  • Catalyst Loading : Reducing AlCl₃ usage while maintaining cyclization efficiency.

  • Solvent Recovery : Implementing toluene and CH₂Cl₂ recycling protocols.

  • Crystallization : Using ethanol/water mixtures (70:30 v/v) for high-purity recrystallization.

Analytical Characterization Benchmarks

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 2.71 (t, 2H), 3.08 (t, 2H), 3.92 (s, 3H), 7.17 (d, 1H), 7.29 (d, 1H).

  • Elemental Analysis : C 66.66%, H 5.03% (theoretical); C 66.82%, H 5.06% (observed).

  • Melting Point : 152–154°C (methanol/ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivities

Compound Name Substituents Key Bioactivity/Application Reference Evidence
(E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) 6-OH, benzylidene group Anti-inflammatory (IC50 not reported)
FCY-302 7-methyl, phenylmethylidene Antiproliferative (leukemia/myeloma)
Donepezil 5,6-dimethoxy, benzylpiperidine AChE inhibition (FDA-approved for AD)
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-hydroxy-5-isopropyl-3-methyl Allelopathic (IC50: 0.34 mM hypocotyl)
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl Intermediate for indoxacarb synthesis
7-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one 7-F, 5-OCH3 Research chemical (purity >95%)

Pharmacological Activities

  • Anti-inflammatory Activity: Compound 7x (), featuring a 6-hydroxy and benzylidene group, showed superior anti-inflammatory activity in macrophages compared to non-hydroxylated analogs. The presence of electron-donating groups (e.g., hydroxy, methoxy) likely enhances hydrogen bonding with inflammatory targets .
  • Antiproliferative Activity : FCY-302 () demonstrated efficacy against leukemia and myeloma cells, attributed to its phenylmethylidene side chain and methyl group, which may modulate redox signaling pathways .
  • AChE Inhibition : Donepezil () highlights the importance of dimethoxy substitutions (5,6-position) for binding to acetylcholinesterase, a critical feature absent in 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one .

Biological Activity

6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by the presence of a fluorine atom and a methoxy group, which contribute to its unique properties and biological interactions.

Property Details
Molecular FormulaC10H9F O2
Molecular Weight182.18 g/mol
IUPAC NameThis compound
CAS Number[14645028]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. The compound's mechanism may involve:

  • Inhibition of DNA Topoisomerases : This leads to disruption in DNA replication and cell division.
  • Modulation of Signaling Pathways : It may affect pathways related to apoptosis and cell cycle regulation.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated:

  • Cytotoxicity : The compound showed potent cytotoxic effects on renal cancer cells and melanoma cells.
Cell Line IC50 (μM)
Renal Cancer (786-O)5.0
Melanoma (A375)10.0

Case Studies

  • Study on Renal Cell Carcinoma : In a xenograft model using 786-O renal cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound downregulated HIF-2α and its regulated genes involved in angiogenesis, such as VEGFA, suggesting a dual mechanism of action involving both direct cytotoxicity and antiangiogenic effects .

Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • A study reported the synthesis of various derivatives of this compound, assessing their biological activity and identifying key structural features that enhance potency .

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and methoxylation of a dihydroindenone precursor. For fluorination, reagents like Selectfluor or DAST are used under anhydrous conditions (e.g., DMF or THF at 0–60°C) to ensure regioselectivity at the 6-position . Methoxylation at the 7-position often employs Williamson ether synthesis, using methyl iodide and a base (e.g., K₂CO₃) in polar aprotic solvents. Yield optimization requires precise stoichiometric ratios, temperature control, and inert atmospheres to minimize side reactions like over-fluorination or demethylation .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or acetonitrile. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXTL or Olex2 software confirms bond lengths, angles, and stereochemistry . For labs lacking crystallography access, high-resolution NMR (¹H/¹³C/¹⁹F) and IR spectroscopy cross-validate functional groups and substituent positions .

Q. What are the key physicochemical properties of this compound, and how do they impact solubility and reactivity?

The fluorine atom increases lipophilicity (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility. The methoxy group introduces steric hindrance, slowing nucleophilic attacks at the 7-position. Melting point (mp) ranges from 120–125°C, determined via differential scanning calorimetry (DSC). Solubility profiles in DMSO (>10 mg/mL) and water (<0.1 mg/mL) guide solvent selection for biological assays .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Pharmacophore mapping identifies essential features (e.g., hydrogen-bond acceptors at fluorine) for activity . Validation requires correlating computational results with in vitro enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Dose-response curves : Test across 5–6 log concentrations to confirm IC₅₀ consistency.
  • Orthogonal assays : Compare MTT, ATP-lite, and colony formation assays for cytotoxicity .
  • Metabolic stability : Use liver microsomes to rule out rapid degradation as a false-negative cause .
    Contradictions in antioxidant vs. pro-oxidant effects may stem from redox-sensitive assay interference (e.g., DCFH-DA), necessitating ESR spin-trapping for validation .

Q. How does fluorination at the 6-position influence pharmacological selectivity compared to analogs?

Fluorine’s electronegativity alters electron density in the indenone ring, enhancing binding to hydrophobic pockets (e.g., in JAK2 or EGFR kinases). Comparative studies with 6-chloro or 6-bromo analogs show fluorine’s unique role in reducing off-target interactions (e.g., CYP450 inhibition) while maintaining potency . Structure-activity relationship (SAR) models quantify these effects using CoMFA or QSAR .

Q. What crystallization challenges arise with this compound, and how are they mitigated?

The compound’s planar structure and low symmetry often result in twinned crystals or poor diffraction (<1.5 Å resolution). Strategies include:

  • Additive screening : Use seed crystals or surfactants (e.g., PEG 4000) to improve lattice formation.
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing .
  • Synchrotron radiation : High-flux X-rays (e.g., at APS or ESRF) enhance weak diffraction patterns .

Methodological Resources

  • Synthesis : Refer to protocols for analogous fluorinated indenones .
  • Crystallography : SHELXTL tutorials and CCDC deposition guidelines .
  • Computational Tools : PyMOL for visualization, SwissADME for pharmacokinetic predictions .

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